![molecular formula C11H25ClN2 B3095774 N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride CAS No. 1269052-90-5](/img/structure/B3095774.png)
N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride
Vue d'ensemble
Description
“N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride” is a chemical compound with the CAS Number: 1269052-90-5 . It has a molecular weight of 220.79 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of this compound is N-[2-(1-azepanyl)ethyl]-2-propanamine hydrochloride . The InChI code is 1S/C11H24N2.ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;/h11-12H,3-10H2,1-2H3;1H . The InChI key is WQBDXZZUEMGSHH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 220.79 . The storage temperature is room temperature .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
- Neurokinin-1 Receptor Antagonism and Clinical Applications : A compound closely related to N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, demonstrated high affinity as a neurokinin-1 receptor antagonist, showing effectiveness in pre-clinical tests relevant to emesis and depression. This suggests potential applications in treating these conditions (Harrison et al., 2001).
Inhibition of Blood Platelet Aggregation
- Inhibitory Effect on Blood Platelet Aggregation : A study on derivatives of N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride found that certain compounds significantly inhibited in vitro aggregation of human blood platelets, indicating potential therapeutic use in conditions involving abnormal platelet aggregation (Grisar et al., 1976).
Antiarthritic and Immunosuppressive Activity
- Antiarthritic and Immunosuppressive Potential : Research has shown that analogues of N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, specifically spirogermanium and its derivatives, possess antiarthritic and immunosuppressive activities. This indicates potential use in autoimmune diseases and in preventing tissue transplantation rejection (Badger et al., 1990).
Antitumor Activity
- Potential in Cancer Treatment : Azaspirane, a compound related to N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, demonstrated significant inhibition of growth and induced apoptosis in multiple myeloma cells. This suggests a potential role in cancer therapy, specifically in multiple myeloma treatment (Hamasaki et al., 2005).
Neuroprotective Effects
- Neuroprotective Effects in Cerebral Ischemia : Studies have shown that certain derivatives of N-[2-(1-Azepanyl)ethyl]-2-propanamine hydrochloride, like LY042826 and LY393615, have neuroprotective effects in models of global and focal cerebral ischemia. This indicates potential applications in the treatment of stroke or other ischemic conditions of the brain (Hicks et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.ClH/c1-11(2)12-7-10-13-8-5-3-4-6-9-13;/h11-12H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDXZZUEMGSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride](/img/structure/B3095695.png)
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B3095701.png)
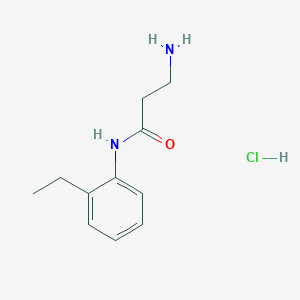
![3,6-Bis(2,2'-bithiophene-5-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3095717.png)
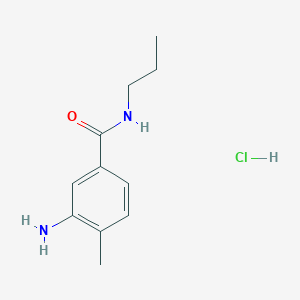
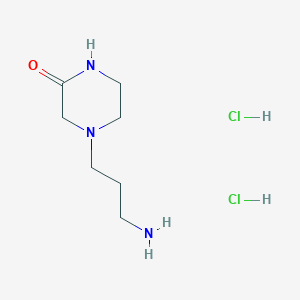

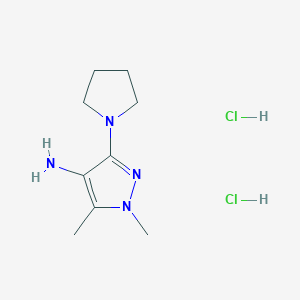

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095777.png)

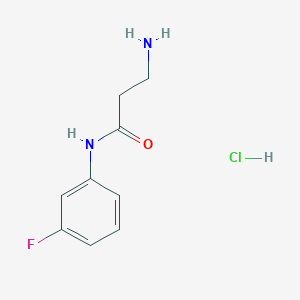
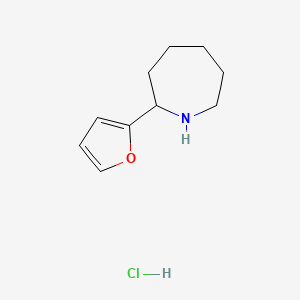
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)